molecular formula C32H62N2O7S B8235194 1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid CAS No. 68425-64-9

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid

Cat. No.: B8235194
CAS No.: 68425-64-9
M. Wt: 618.9 g/mol
InChI Key: NCLJPVKSNDOSIK-UHFFFAOYSA-N
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Description

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid is a complex organic compound that combines the properties of an amino alcohol and a sulfonic acid. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of diethanolamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through distillation or crystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol is used in various scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include cell membranes and proteins, where it can alter permeability and enhance the delivery of active ingredients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to its combination of amino alcohol and sulfonic acid functionalities, providing enhanced surfactant properties and versatility in various applications .

Properties

IUPAC Name

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.C14H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);11-14,17-20H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLJPVKSNDOSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68425-64-9
Record name Benzenesulfonic acid, dodecyl-, compd. with 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis(2-propanol) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecylbenzenesulphonic acid, compound with 1,1',1'',1'''-(ethylenedinitrilo)tetrapropan-2-ol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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